Butane; 2-methylprop-1-ene, also known as isobutylene or 2-methylpropene, is a branched alkene with the molecular formula and a molecular weight of approximately 56.11 g/mol. This compound is characterized by its double bond between the first and second carbon atoms, making it a member of the alkene family. It is a colorless, flammable gas with significant industrial importance, primarily used in the production of various chemicals and polymers.
Isobutylene belongs to the class of hydrocarbons known as alkenes, specifically branched alkenes. It is one of the isomers of butylene, which includes n-butylene and 2-methylpropane (isobutane). Its structure can be represented as follows:
The synthesis of butane; 2-methylprop-1-ene can be achieved through several methods:
The reaction conditions for producing isobutylene typically require high temperatures (around 500 °C) and specific catalysts such as alumina or zeolites to enhance yield and selectivity .
The molecular structure of butane; 2-methylprop-1-ene consists of four carbon atoms arranged with a double bond between the first and second carbon atoms. The structure can be depicted as:
Butane; 2-methylprop-1-ene participates in various chemical reactions typical for alkenes:
The reactivity of butane; 2-methylprop-1-ene is influenced by its branched structure, which stabilizes certain intermediates during reactions, leading to higher selectivity in polymerization processes .
The mechanism for the polymerization of butane; 2-methylprop-1-ene typically involves:
Kinetic studies show that polymerization rates are affected by temperature and concentration of initiators, with typical conditions yielding high molecular weight polymers .
Relevant data include:
Butane; 2-methylprop-1-ene has several scientific and industrial applications:
The catalytic dehydrogenation of isobutane (C4H10) represents a commercially dominant route for 2-methylprop-1-ene (isobutylene) production. This endothermic reaction (ΔH = 120 kJ/mol) proceeds via a two-step mechanism:C4H10 → C4H9• + H• (rate-determining step)C4H9• → C4H8 + H•followed by rapid H• + H• → H2 termination [1].
Modern catalyst systems employ platinum (0.3-0.6 wt%) modified with tin (Sn/Pt = 2-4) on alumina supports, where tin mitigates sintering and coke formation via electron donation to Pt. Recent innovations include SAPO-34 molecular sieves as co-supports, enhancing shape selectivity and acid site distribution. The Pt-Sn/Al2O3-SAPO-34 configuration exhibits 45% higher stability than conventional formulations [6].
Reactor engineering critically influences efficiency. Integrated bi-modal fluidized bed reactors (GSSFBR) demonstrate superior performance to fixed-bed systems:
Table 1: Reactor Performance Comparison for Isobutane Dehydrogenation (580°C, 0.1 MPa) [6]
Reactor Type | Conversion (%) | Selectivity (%) | Stability (h) |
---|---|---|---|
Fixed Bed | 38.5 | 92.1 | 12 |
Bi-modal Fluidized | 52.3 | 94.7 | 48 |
The fluidized system's advantage stems from continuous catalyst regeneration and efficient coke transfer to secondary heat carrier particles, maintaining activity over extended cycles [6].
Dehydration of tert-butyl alcohol (TBA) provides a synthesis route independent of fossil cracking, with global production exceeding 5 million tons/year. The E2 elimination mechanism predominates under acidic conditions:(CH3)3COH → (CH3)2C=CH2 + H2OReaction kinetics obey first-order dependence on TBA concentration with activation energies of 85-110 kJ/mol [1].
Catalyst selection governs selectivity:
Table 2: Catalyst Performance in TBA Dehydration (180-220°C) [1] [5]
Catalyst | Temperature (°C) | Conversion (%) | Isobutylene Selectivity (%) |
---|---|---|---|
H2SO4 (homogeneous) | 200 | 98.5 | 89.7 |
γ-Al2O3 | 220 | 76.2 | 92.3 |
H-ZSM-5 (Si/Al=30) | 190 | 94.8 | 97.1 |
Zeolite catalysts (H-ZSM-5, Beta) achieve >97% selectivity by suppressing etherification and oligomerization side reactions through shape-selective confinement. Process intensification employs reactive distillation, where simultaneous product removal shifts equilibrium. Optimal parameters include steam-to-TBA ratios of 1.5-2.0 and pressures of 0.3-0.7 MPa, enhancing selectivity to >99% by minimizing carbocation-mediated side reactions [5].
Purification of isobutylene from C4 streams presents significant challenges due to close boiling points: isobutylene (-6.9°C) vs. 1-butene (-6.3°C). Zeolite-based separation exploits differences in adsorption kinetics and molecular geometry. ZSM-5 (pore size 5.4-5.6 Å) achieves 99.5% isobutylene purity by excluding branched isomers while adsorbing linear butenes [1].
Metal-organic frameworks (MOFs) represent a breakthrough in separation efficiency. CuBTC (HKUST-1) exhibits isobutylene capacity of 3.2 mmol/g at 298K with linear-butene/isobutylene selectivity of 8.7, outperforming traditional zeolites (selectivity 3.2). This stems from coordinatively unsaturated Cu(II) sites that preferentially interact with linear alkenes via π-complexation [7].
Regeneration protocols involve temperature-swing adsorption (120-150°C under nitrogen) or pressure-swing (0.1-0.01 MPa), maintaining >98% capacity over 100 cycles. Hybrid systems integrate MOF adsorption with membrane separation, achieving 99.8% isobutylene purity from steam cracker C4 cuts in commercial operations [1].
Isobutylene co-production in propane/butane dehydrogenation streams necessitates advanced separation trains. Typical composition includes:
Fractional distillation employs sequenced columns:
For butadiene-containing streams, extractive distillation with acetonitrile achieves 99.7% butadiene removal. Critical innovations include:
Table 3: Separation Efficiency in C4 Fractionation Trains [2] [9]
Technique | Purity Achieved (%) | Energy Consumption (MJ/kg) | Key Application |
---|---|---|---|
Conventional Distillation | 95.8 | 8.7 | Bulk separation |
Extractive Distillation | 99.3 | 12.4 | Butadiene removal |
Molecular Sieve + Cryogenic | 99.9 | 15.2 | Polymer-grade isobutylene |
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